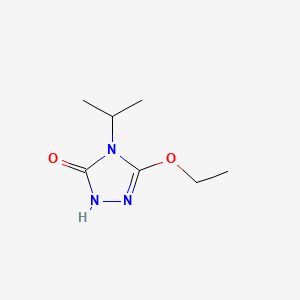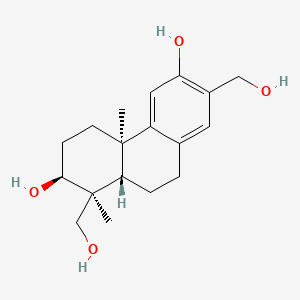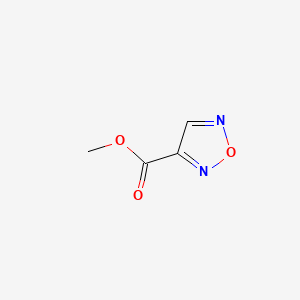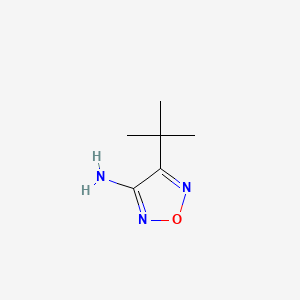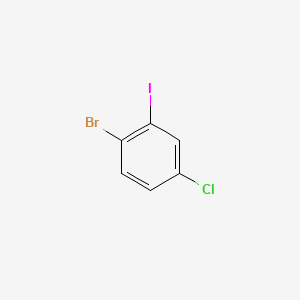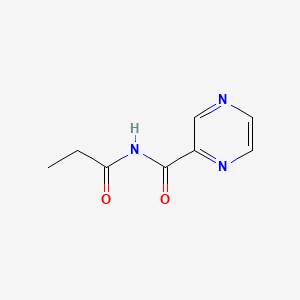
N-Propionylpyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propionylpyrazine-2-carboxamide is an organic compound belonging to the class of pyrazine carboxamides. This compound is characterized by the presence of a pyrazine ring substituted with a propionyl group and a carboxamide group. Pyrazine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propionylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with ammonia or an amine to form the desired carboxamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using flow chemistry techniques. This involves the continuous flow of reactants through a reactor, allowing for precise control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
N-Propionylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The pyrazine ring can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions
Major Products Formed
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Reduction: Pyrazine-2-carboxamide derivatives with amine groups.
Substitution: Various substituted pyrazine derivatives depending on the reagents used
Scientific Research Applications
N-Propionylpyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties
Medicine: Investigated for its potential use in the treatment of tuberculosis and other bacterial infections
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Propionylpyrazine-2-carboxamide involves its interaction with specific molecular targets within bacterial cells. The compound is believed to inhibit the synthesis of fatty acids, which are essential for bacterial growth and replication. This inhibition occurs through the interference with fatty acid synthase enzymes, leading to the accumulation of toxic intermediates and eventual cell death .
Comparison with Similar Compounds
Similar Compounds
N-Benzylpyrazine-2-carboxamide: Known for its antimycobacterial activity.
N-Phenylpyrazine-2-carboxamide: Exhibits significant biological activities, including antifungal and antibacterial properties.
N-Alkyl-3-aminopyrazine-2-carboxamides: Studied for their antimicrobial and antiviral activities.
Uniqueness
N-Propionylpyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propionyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and exert its antimicrobial effects .
Properties
CAS No. |
140670-54-8 |
|---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.179 |
IUPAC Name |
N-propanoylpyrazine-2-carboxamide |
InChI |
InChI=1S/C8H9N3O2/c1-2-7(12)11-8(13)6-5-9-3-4-10-6/h3-5H,2H2,1H3,(H,11,12,13) |
InChI Key |
IWNKHQMUWGSXGK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=O)C1=NC=CN=C1 |
Synonyms |
Pyrazinecarboxamide, N-(1-oxopropyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


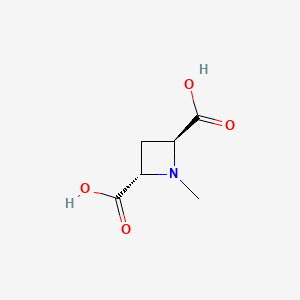
![[1,1-Biphenyl]-2,2,5-triol,5-methyl-(9CI)](/img/new.no-structure.jpg)
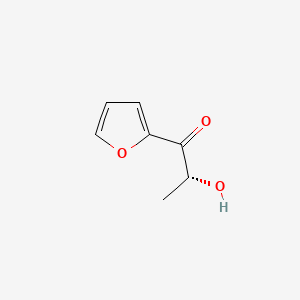
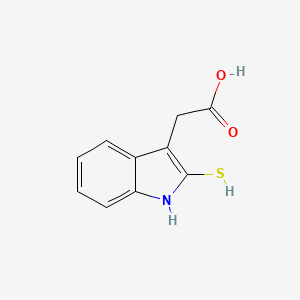
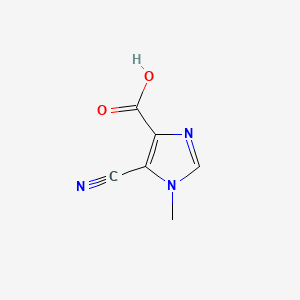
![N-[1-(3-Chloropyridin-4-yl)ethyl]-N-methylthiourea](/img/structure/B582990.png)
